molecular formula C21H14IN3O3S2 B15007731 N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

Cat. No.: B15007731
M. Wt: 547.4 g/mol
InChI Key: YMGDFRLAZRFSOW-UHFFFAOYSA-N
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Description

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE is a complex organic compound that features a benzothiazole core, a nitrobenzamide moiety, and an iodophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Iodophenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 2-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE
  • N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE

Uniqueness

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-NITROBENZAMIDE is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to its chloro- and bromo-substituted counterparts. This makes it a valuable compound for specific applications where higher reactivity is desired.

Properties

Molecular Formula

C21H14IN3O3S2

Molecular Weight

547.4 g/mol

IUPAC Name

N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-nitrobenzamide

InChI

InChI=1S/C21H14IN3O3S2/c22-14-7-5-13(6-8-14)12-29-21-24-17-10-9-15(11-19(17)30-21)23-20(26)16-3-1-2-4-18(16)25(27)28/h1-11H,12H2,(H,23,26)

InChI Key

YMGDFRLAZRFSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I)[N+](=O)[O-]

Origin of Product

United States

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